molecular formula C7H4F5N B12976061 2-(Difluoromethyl)-3-(trifluoromethyl)pyridine

2-(Difluoromethyl)-3-(trifluoromethyl)pyridine

Cat. No.: B12976061
M. Wt: 197.10 g/mol
InChI Key: UXYIPRDKTHHIAG-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has gained significant attention in various fields of research and industry. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-(trifluoromethyl)pyridine typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyridine ring. One common method is the radical difluoromethylation and trifluoromethylation of pyridine derivatives. This process often employs reagents such as difluoromethyl sulfone and trifluoromethyl iodide under radical conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and hydrogenated pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-3-(trifluoromethyl)pyridine stands out due to the presence of both difluoromethyl and trifluoromethyl groups, which impart unique chemical properties.

Properties

Molecular Formula

C7H4F5N

Molecular Weight

197.10 g/mol

IUPAC Name

2-(difluoromethyl)-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4F5N/c8-6(9)5-4(7(10,11)12)2-1-3-13-5/h1-3,6H

InChI Key

UXYIPRDKTHHIAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(F)F)C(F)(F)F

Origin of Product

United States

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